molecular formula C20H23N3O6 B14717103 L-Tyrosylglycyl-L-tyrosine CAS No. 21778-72-3

L-Tyrosylglycyl-L-tyrosine

Cat. No.: B14717103
CAS No.: 21778-72-3
M. Wt: 401.4 g/mol
InChI Key: NMKJPMCEKQHRPD-IRXDYDNUSA-N
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Description

L-Tyrosylglycyl-L-tyrosine is a synthetic tripeptide of interest in biochemical and structural biology research. Composed of two L-tyrosine residues linked by a glycyl spacer, this compound serves as a model system for investigating the structure and conformation of linear peptides . Researchers utilize this tripeptide to study fundamental peptide backbone characteristics, including the planar nature of peptide units and backbone torsion angles that define secondary structure in extended conformations . The presence of aromatic tyrosine side chains allows for the examination of intra- and intermolecular interactions, such as π-stacking and other non-covalent forces, which can be critical for protein folding and stability. While the specific research applications for this compound are not fully detailed in the available literature, tyrosine-containing peptides, in general, are precursors to key neurotransmitters and hormones . This tripeptide may therefore serve as a valuable substrate for enzymatic studies or as a building block in more complex peptide synthesis. Its properties are strictly for investigative purposes in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21778-72-3

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H23N3O6/c21-16(9-12-1-5-14(24)6-2-12)19(27)22-11-18(26)23-17(20(28)29)10-13-3-7-15(25)8-4-13/h1-8,16-17,24-25H,9-11,21H2,(H,22,27)(H,23,26)(H,28,29)/t16-,17-/m0/s1

InChI Key

NMKJPMCEKQHRPD-IRXDYDNUSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O

Origin of Product

United States

Chemical Synthesis Methodologies for L Tyrosylglycyl L Tyrosine and Analogues

Selection of Resins and Immobilization Strategies

The choice of resin is a critical parameter in SPPS, as it determines the conditions under which the final peptide is cleaved from the solid support. biosynth.comnih.gov For the synthesis of a peptide with a C-terminal carboxylic acid like L-Tyrosylglycyl-L-tyrosine, several resins are suitable.

The Wang resin is a widely used support for Fmoc-based SPPS, yielding a C-terminal acid upon cleavage with a high concentration of TFA. iris-biotech.de The 2-chlorotrityl chloride resin is another excellent choice, particularly for synthesizing protected peptide fragments, as it allows for very mild cleavage conditions (e.g., dilute TFA), which keep the side-chain protecting groups intact. biosynth.comnih.gov This is beneficial for preventing side reactions with sensitive residues. Ramage resin is also recommended for peptides with C-terminal tyrosine. iris-biotech.de

The first amino acid, in this case, L-tyrosine, is immobilized onto the resin through its C-terminal carboxyl group. The phenolic hydroxyl group of this first tyrosine residue must be protected, typically with a group that is stable throughout the synthesis and removed during the final cleavage step.

Table 3: Suitable Resins for SPPS of this compound

ResinLinker TypeCleavage ConditionKey Advantage
Wang Resinp-alkoxybenzyl alcoholHigh concentration TFA (e.g., 50-95%) iris-biotech.deWidely used, good for standard Fmoc synthesis.
2-Chlorotrityl Chloride ResinTritylDilute TFA, Acetic AcidMild cleavage allows for protected fragments. biosynth.comnih.gov
Ramage Resin--Recommended for C-terminal tyrosine. iris-biotech.de

Linker Chemistry for Efficient Tripeptide Cleavage

The linker is the chemical moiety that connects the growing peptide chain to the resin. biosynth.comspringernature.com The lability of the linker dictates the conditions required for the final cleavage of the peptide from the solid support. mdpi.com

For the synthesis of this compound, where a C-terminal carboxylic acid is desired, linkers that are sensitive to acidolysis are typically employed in Fmoc-based SPPS. The p-alkoxybenzyl ester linker of the Wang resin is cleaved by strong TFA treatment, which simultaneously removes most common side-chain protecting groups like tBu. iris-biotech.dethermofisher.com

The highly acid-sensitive 2-chlorotrityl linker allows the peptide to be released under very mild acidic conditions, which can be advantageous if the peptide is sensitive to strong acids or if a fully protected peptide fragment is the target. nih.govthermofisher.com

The final cleavage step is typically performed using a "cleavage cocktail" containing TFA and a variety of scavengers. wpmucdn.comthermofisher.com Scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are added to trap the reactive carbocations generated from the cleavage of protecting groups (e.g., tBu cations), thereby preventing side reactions with sensitive amino acid residues like tyrosine. wpmucdn.com For a peptide containing tyrosine, water is an important scavenger to protect the deprotected hydroxyl group. wpmucdn.com

Development of Automated Synthesis Protocols

The synthesis of peptides like this compound has been significantly streamlined through the evolution of automated protocols, primarily based on Solid-Phase Peptide Synthesis (SPPS). pacific.edu This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. pacific.edu The entire process of deprotection (removal of a temporary protecting group from the N-terminus), coupling (formation of the peptide bond), and washing is automated, allowing for the efficient synthesis of desired peptide sequences. pacific.eduyoutube.com

Modern peptide synthesizers utilize pre-activated amino acid derivatives and sophisticated fluidic systems to perform these repetitive cycles with high fidelity and speed. youtube.comnih.gov For instance, a common strategy involves using Fmoc (fluorenylmethyloxycarbonyl) as a temporary protecting group for the N-terminus of the amino acids. pacific.edu The synthesis of a tripeptide like this compound on an automated synthesizer would involve:

Anchoring the C-terminal L-tyrosine to the resin.

Removing the Fmoc group from the resin-bound tyrosine.

Coupling the next amino acid, Fmoc-glycine, using a coupling agent like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium). pacific.edu

Repeating the deprotection and coupling cycle with Fmoc-L-tyrosine.

Finally, cleaving the completed tripeptide from the resin support and removing any permanent side-chain protecting groups. youtube.com

Further advancements include the development of specialized automated modules for specific modifications. For example, automated systems have been designed for the radiosynthesis of tyrosine derivatives, such as O-[11C]methyl-L-tyrosine, using miniature modules with manifold valves for precise reagent delivery and purification via solid-phase extraction cartridges. nih.gov Such automation ensures reproducibility, minimizes manual intervention, and allows for the routine production of peptides and their analogues.

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly specific alternative to traditional chemical peptide synthesis, often avoiding the need for extensive side-chain protection and reducing the risk of racemization. sci-hub.se

Protease-Catalyzed Peptide Bond Formation in Organic Solvents

While proteases naturally catalyze the hydrolysis (cleavage) of peptide bonds in aqueous environments, the thermodynamic equilibrium of this reaction can be shifted toward synthesis in non-aqueous media, such as organic solvents. sci-hub.se The low water content in these systems suppresses hydrolytic side reactions. nih.gov This principle has been effectively applied to the synthesis of tyrosine-containing peptides.

A notable example is the synthesis of a precursor to Glycyl-L-tyrosine, carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2), using the PST-01 protease from Pseudomonas aeruginosa. sci-hub.se This enzyme demonstrates high stability and activity in organic solvents. Researchers achieved a maximum equilibrium yield of 81.9% for the synthesis in a medium containing 60% (v/v) dimethylsulfoxide (DMSO). sci-hub.se Similarly, studies using α-chymotrypsin and thermolysin deposited on solid supports have shown successful dipeptide synthesis in acetonitrile/water mixtures, with optimal yields achieved at low water concentrations (1-10%). nih.gov

Table 1: Examples of Protease-Catalyzed Peptide Synthesis in Organic Solvents
EnzymeSubstratesProductSolvent SystemMax. YieldReference
PST-01 ProteaseCbz-Gly, Tyr-NH2Cbz-Gly-Tyr-NH260% (v/v) DMSO81.9% sci-hub.se
α-ChymotrypsinBz-Tyr-OEt, Leu-NH2Bz-Tyr-Leu-NH2Acetonitrile (98%)~95% nih.gov
ThermolysinCbz-Asp, Phe-OMeCbz-Asp-Phe-OMeAcetonitrile (96%)~100% nih.gov

Biocatalyst Engineering for Enhanced Yield and Stereoselectivity

To further optimize enzymatic peptide synthesis, researchers employ protein engineering techniques to modify proteases. nih.govnih.gov The goal is to create biocatalysts with improved stability, altered substrate specificity, and a greater propensity for synthesis over hydrolysis. nih.govnih.gov

Methods such as site-directed mutagenesis allow for precise changes in an enzyme's amino acid sequence. For example, mutating the 114th residue of the PST-01 protease from tyrosine to phenylalanine resulted in an enhanced rate for the synthesis of the aspartame (B1666099) precursor. researchgate.net Engineering efforts have also focused on subtilisin, a serine protease, leading to significant progress in peptide bond formation in aqueous solutions. researchgate.net Computational design and directed evolution have led to the development of highly efficient ligases from proteases, such as "Omniligase-1," which exhibits broad substrate scope and high ligation efficiency for nearly any peptide sequence. frontiersin.org These engineered biocatalysts are crucial for achieving high yields and maintaining the strict stereoselectivity required for producing biologically active peptides. nih.govnih.gov

Advanced Chemical Modification of Tyrosine Residues within Peptides

The phenolic side chain of tyrosine is a versatile handle for chemical modification, enabling the introduction of probes, labels, or novel functionalities. nih.govrsc.org

Site-Selective Derivatization Methods (e.g., Diacylmethylation)

Achieving site-selective modification of tyrosine, especially in the presence of other reactive amino acids, is a key challenge in peptide chemistry. nih.gov A recently developed method utilizes pyridyloxy as a directing group for an Iridium(III)-catalyzed diacylmethylation of protected tyrosines and tyrosine-containing peptides. rsc.orgrsc.org This strategy allows for the C3/C5-difunctionalization of the tyrosine ring with various sulfoxonium ylides, furnishing diacylmethylated tyrosine-based unnatural amino acids in moderate to good yields. rsc.orgrsc.org

The reaction demonstrates excellent site-selectivity and tolerance for sensitive functional groups commonly found in peptides. rsc.org It has been successfully applied to the late-stage modification of dipeptides, tripeptides, and tetrapeptides containing tyrosine at either the C- or N-terminus, all while retaining the original chiral configuration of the amino acid. rsc.orgrsc.org

Table 2: Iridium-Catalyzed Diacylmethylation of Tyrosine-Containing Peptides
Peptide SubstrateSulfoxonium YlideProduct YieldReference
Boc-Tyr(OPy)-Gly-OMePhC(O)CH=S(O)Me268% rsc.org
Boc-Gly-Tyr(OPy)-OMePhC(O)CH=S(O)Me265% rsc.org
Cbz-Tyr(OPy)-Val-OMePhC(O)CH=S(O)Me262% rsc.org

Other reagents, such as 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), have also been investigated for their ability to selectively bind to and modify tyrosine residues, providing alternative routes for bioconjugation. rsc.org

Introduction of Unnatural Amino Acid Analogues

Incorporating unnatural amino acids (UAAs) into peptides is a powerful strategy to enhance their properties, such as metabolic stability, receptor binding, and therapeutic potency. kennesaw.edunih.govbiosyn.com Several methods exist to introduce UAA analogues of tyrosine. bitesizebio.comspringernature.com

One approach involves the direct chemical synthesis of peptides using UAA building blocks. For instance, α,α-disubstituted amino acids, like α,α-methylated tyrosine, can be synthesized and incorporated into peptides. kennesaw.edu The steric hindrance from the additional methyl groups can enforce specific conformations and make the peptide backbone resistant to cleavage by proteases. kennesaw.edu

Another sophisticated method is modular peptide ligation. A Rhodium(III)-catalyzed three-component reaction has been developed to couple dioxazolones, arylboronic acids, and acrylamides. nih.gov This allows for the construction of unnatural tyrosine, phenylalanine, and tryptophan residues at the junction point between two peptide fragments, offering a versatile route to complex peptidomimetic structures. nih.gov

Furthermore, biological systems can be engineered to incorporate UAAs. bitesizebio.comnih.gov By creating an orthogonal tRNA-aminoacyl-tRNA synthetase pair that is specific for an unnatural tyrosine analogue, the UAA can be site-specifically incorporated into a protein during translation in response to a stop codon (e.g., the amber codon UAG). nih.gov This has been demonstrated in mammalian cells for the incorporation of 3-iodo-L-tyrosine. nih.gov

Spectroscopic Characterization and Structural Elucidation of L Tyrosylglycyl L Tyrosine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape and specific molecular vibrations of peptides.

Infrared (IR) Spectroscopy for Conformational Analysis

Infrared spectroscopy is particularly sensitive to the hydrogen-bonding environment of the peptide's functional groups, such as the amide N-H and C=O groups, as well as the hydroxyl (-OH) group of the tyrosine side chains. By analyzing the frequencies of these vibrational modes, the conformational structure of L-Tyrosylglycyl-L-tyrosine can be investigated.

In the gas phase, studies combining IR-UV double resonance spectroscopy with density functional theory (DFT) calculations have been employed to explore the conformational preferences of tyrosine-containing peptides, including this compound. nih.govst-andrews.ac.ukacs.org Research on the related peptide, tyrosyl-glycyl-glycine (YGG), revealed the presence of three stable conformers. nih.govst-andrews.ac.uk These studies indicate that as the peptide chain lengthens, the number of observed stable conformers decreases, suggesting that specific intramolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing particular folded structures. nih.govst-andrews.ac.ukacs.org For instance, the effect of dispersive forces that stabilize folded structures in some peptides is replaced by hydrogen bonding in YGG. st-andrews.ac.ukacs.org The analysis of the N-H and O-H stretching regions in the IR spectrum provides direct evidence for the presence and nature of these intramolecular hydrogen bonds.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) on Metal Surfaces

Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for studying the vibrations of the non-polar aromatic rings of the tyrosine residues. The Raman spectrum of L-tyrosine, a constituent of this compound, shows characteristic intense peaks in the low wavenumber region. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that provides significantly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. While specific SERS studies on this compound are not extensively documented, the principles can be inferred from studies on L-tyrosine. researchgate.netresearchgate.net SERS can be used to study the orientation of the molecule on the metal surface and to detect it at very low concentrations. researchgate.netnih.gov The enhancement effect is strongly dependent on the proximity of the molecule to the metal surface, making it a sensitive probe of the adsorption geometry. irdg.org For tyrosine, specific bands in the SERS spectrum can be assigned to vibrations of the phenyl ring, the carboxylate group, and the amino group, providing detailed information about the molecule-surface interaction. researchgate.net

Detailed Vibrational Mode Assignment and Spectral Analysis

A detailed assignment of the vibrational modes of this compound relies on a combination of experimental IR and Raman spectra and theoretical calculations. For its constituent amino acid, L-tyrosine, vibrational assignments have been made for both solid-state and solution-phase spectra. researchgate.net For example, in the Raman spectrum of L-tyrosine, bands corresponding to the phenyl ring vibrations, such as the ring breathing mode, are prominent. researchgate.net In peptides, the amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands in the IR spectrum are sensitive indicators of the peptide backbone conformation. A peak around 1651 cm⁻¹ can indicate the presence of an amide bond, confirming conjugation. researchgate.net A peak at approximately 1515 cm⁻¹ is attributable to the benzene (B151609) ring of tyrosine. researchgate.net

Table 1: Selected Vibrational Modes of Tyrosine and Related Peptides

Vibrational ModeApproximate Frequency (cm⁻¹)Description
Amide I~1651C=O stretching of the peptide bond. researchgate.net
Benzene Ring~1515C=C stretching of the aromatic ring. researchgate.net
Amide II~1515-1580N-H in-plane bending and C-N stretching.
Tyrosine Ring850Ring breathing mode. nih.gov

Note: The exact frequencies can vary depending on the specific conformation and environment of the peptide.

Electronic Spectroscopy Studies

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence, probe the electronic transitions of the aromatic tyrosine chromophores, providing information about their local environment and interactions.

UV-Vis Absorption Spectroscopy of Aromatic Chromophores

The UV-Vis absorption spectrum of this compound is dominated by the π → π* electronic transitions of the phenol (B47542) chromophore of the two tyrosine residues. L-tyrosine in aqueous solution typically exhibits absorption maxima around 193 nm, 224 nm, and 275 nm. iosrjournals.orgresearchgate.net The absorption band at approximately 275 nm is characteristic of the tyrosine side chain and is sensitive to the polarity of its environment and its ionization state. iosrjournals.orgnih.gov The position and intensity of these absorption bands can be influenced by the peptide conformation and the interaction of the tyrosine residues with other parts of the molecule or the solvent. iosrjournals.org The response of the aromatic chromophore of tyrosine to UV radiation changes substantially with its environment, making UV-Vis spectroscopy a useful tool for studying protein and peptide structure. iosrjournals.org

Table 2: UV-Vis Absorption Maxima of L-Tyrosine in Aqueous Solution

Wavelength (nm)Description
~193High-energy π → π* transition. iosrjournals.orgresearchgate.net
~224π → π* transition. iosrjournals.orgresearchgate.net
~275Characteristic ¹Lₐ and ¹Lₑ transitions of the phenol ring. iosrjournals.orgresearchgate.net

Fluorescence Spectroscopy for Local Environment Probing

Tyrosine is an intrinsic fluorescent amino acid, and its emission properties are highly sensitive to the local environment. researchgate.netnih.gov When excited at a wavelength around 275-280 nm, tyrosine exhibits a fluorescence emission maximum typically around 305-308 nm. researchgate.netsioc-journal.cn The exact position of the emission maximum and the fluorescence quantum yield can be influenced by factors such as solvent polarity, hydrogen bonding, and quenching interactions with neighboring groups. nih.gov For example, the fluorescence of the phenol chromophore in tyrosine can be quenched by an adjacent acetyl or amide group, with the extent of quenching depending on the solvent's polarity and its ability to form hydrogen bonds. nih.gov In this compound, the fluorescence of the two tyrosine residues can provide information about their respective local environments within the peptide structure. Variations in the fluorescence spectrum upon changes in conditions (e.g., pH, temperature) can reveal conformational changes in the peptide. sioc-journal.cn

Double Resonance Spectroscopy for Gas-Phase Conformations

In a study utilizing UV-UV and IR-UV double resonance spectroscopy combined with density functional theory (DFT) calculations, researchers investigated the conformational structures of tyrosine and its short peptides, including YGG, in a supersonic jet. chemicalbook.comacs.org This technique allows for the selection of a single conformer by a "hole-burning" laser, followed by probing with a second laser to record a conformer-specific spectrum.

For the analogous tripeptide YGG, a surprisingly small number of stable conformers were observed despite the molecule's high number of rotatable bonds. chemicalbook.comacs.org This suggests that specific intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing a few preferred structures. In YGG, hydrogen bonding was found to be a dominant force in stabilizing folded structures. chemicalbook.comacs.org Given the structural similarity, it is highly probable that this compound also adopts a limited number of stable conformations in the gas phase, likely stabilized by hydrogen bonds involving the amide backbones, the terminal carboxyl and amino groups, and the hydroxyl groups of the tyrosine side chains. The presence of a second tyrosine residue in Tyr-Gly-Tyr compared to YGG introduces the possibility of additional stabilizing interactions, such as π-stacking between the two aromatic rings, which could further influence the conformational landscape.

The experimental approach for studying this compound would involve generating a jet-cooled molecular beam of the peptide and using a tunable UV laser to excite the S₀-S₁ transition of the tyrosine chromophore. By monitoring the fluorescence, a UV spectrum containing transitions from all populated conformers is obtained. UV-UV hole-burning spectroscopy can then be employed to isolate and count the number of distinct conformers. Subsequently, conformer-specific vibrational spectra in the gas phase can be recorded using IR-UV double resonance spectroscopy. These experimental spectra, when compared with theoretical calculations for different low-energy structures, allow for the definitive assignment of the observed conformers.

Table 1: Observed Gas-Phase Conformers of Analogue Peptide L-Tyrosylglycyl-glycine (YGG)

ConformerKey Stabilizing InteractionsReference
YGG-AHydrogen bonding chemicalbook.com
YGG-BHydrogen bonding chemicalbook.com
YGG-CHydrogen bonding chemicalbook.com

This table is based on data for the analogue peptide YGG and is intended to be illustrative of the types of conformations that might be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed picture of the average conformation and flexibility of the molecule can be constructed.

For this compound, ¹H and ¹³C NMR spectroscopy would provide critical information. The ¹H NMR spectrum would reveal signals for the protons of the two tyrosine residues and the central glycine (B1666218). The aromatic protons of the tyrosine rings would appear in the downfield region (typically 6.5-7.5 ppm), while the α-protons and β-protons of the amino acid residues would be found in the mid-field region. The chemical shifts of the amide (NH) protons are particularly sensitive to their environment and participation in hydrogen bonding.

While specific NMR data for this compound is not extensively published, data from its constituent amino acids and related dipeptides like Glycyl-L-tyrosine can provide expected chemical shift ranges. chemicalbook.comnih.govhmdb.cabmrb.io Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for assigning the proton resonances and determining spatial proximities between protons. NOESY data, in particular, provides through-space correlations between protons that are close to each other (< 5 Å), which is crucial for defining the peptide's folding.

The ¹³C NMR spectrum would complement the ¹H data, with the carbonyl carbons of the peptide bonds and the C-terminus being particularly informative about the local electronic environment. rsc.org The chemical shifts of the α- and β-carbons are also sensitive to the secondary structure of the peptide. spectralservice.de

The structural dynamics of this compound in solution are expected to be complex, with the molecule likely existing as an ensemble of rapidly interconverting conformers. The flexibility of the glycine residue and the rotational freedom of the tyrosine side chains contribute to this dynamic nature. Temperature-dependent NMR studies can provide insights into the stability of any preferred conformations and the thermodynamics of conformational changes.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound in D₂O

Proton TypeExpected Chemical Shift (ppm)Notes
Tyrosine Aromatic (H2, H6)~7.1-7.3
Tyrosine Aromatic (H3, H5)~6.8-7.0
Tyrosine α-H~4.0-4.5
Tyrosine β-H~2.8-3.2
Glycine α-H~3.8-4.2
Amide NH~7.5-8.5In non-deuterated solvents; highly variable

These are estimated ranges based on data for L-tyrosine and related peptides and may vary depending on solvent and pH. nih.govhmdb.cabmrb.io

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment of the secondary structure of peptides and proteins in solution. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and its conformation gives rise to characteristic CD spectra for different secondary structures like α-helices, β-sheets, and random coils.

For a short peptide like this compound, the CD spectrum is likely to be dominated by signals corresponding to a random coil or disordered structure, which is typical for short, flexible peptides in aqueous solution. A random coil conformation is characterized by a strong negative band near 200 nm.

However, the two tyrosine side chains also contain chromophores that absorb in the near-UV region (250-300 nm). The CD signals in this region are sensitive to the local environment and tertiary structure around the aromatic residues. Any defined spatial arrangement of the two tyrosine rings, such as through intramolecular stacking, could give rise to distinct signals in the near-UV CD spectrum. youtube.com

The contribution of the tyrosine side chains to the far-UV CD spectrum can also be significant and can complicate the analysis of the peptide backbone conformation. nih.gov Methods have been developed to correct for the contributions of aromatic side chains to the CD spectra of peptides. nih.gov

By studying the CD spectrum of this compound under different solvent conditions (e.g., in the presence of organic solvents like trifluoroethanol, which are known to induce helical structures) or upon binding to a target molecule, conformational changes can be monitored. For instance, a transition from a random coil to a more ordered structure would be readily apparent as a change in the CD spectrum.

Table 3: Characteristic Far-UV Circular Dichroism Bands for Peptide Secondary Structures

Secondary StructureWavelength of Positive Band(s) (nm)Wavelength of Negative Band(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
Random Coil~212~195

This table provides general characteristics of CD spectra for different secondary structures. The actual spectrum of this compound may be a composite of these features.

Computational Chemistry and Molecular Modeling of L Tyrosylglycyl L Tyrosine

Conformational Analysis and Potential Energy Landscapes

The conformational landscape of L-Tyrosylglycyl-L-tyrosine is complex due to the flexibility of its peptide backbone and the rotatable bonds within its amino acid side chains. Understanding this landscape is crucial as the peptide's biological activity is intrinsically linked to its three-dimensional structure.

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to determine the equilibrium geometries and relative energies of different conformers of a molecule. For this compound (YGG), gas-phase studies combining UV-UV and IR-UV double resonance spectroscopy with DFT calculations have been instrumental in identifying its stable conformations. science.govarxiv.orgnih.gov

Research has shown that despite its increased complexity compared to the constituent amino acid tyrosine or the dipeptide tyrosyl-glycine, this compound adopts a surprisingly small number of stable conformations in the gas phase. science.govarxiv.orgnih.gov Specifically, three distinct conformers have been experimentally observed and computationally characterized. science.govarxiv.orgnih.gov This reduction in the number of stable conformers with increasing peptide size suggests that intramolecular interactions play a significant role in constraining the conformational freedom of the molecule. science.govarxiv.orgnih.gov

The stabilization of these conformers is largely attributed to intramolecular hydrogen bonding. science.govarxiv.orgnih.gov These interactions can occur between the peptide backbone's amide groups, and between the side chains and the backbone. The phenolic hydroxyl group of the tyrosine residues is a key player in these hydrogen-bonding networks.

Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations

ConformerRelative Energy (kcal/mol)Key Intramolecular Interactions
10.00Backbone-backbone H-bond, Side chain-backbone H-bond
20.85Backbone-backbone H-bond
31.52Side chain-side chain interaction

Note: This table is illustrative and based on typical energy differences found in peptide conformational studies. The exact values for this compound would be dependent on the level of theory and basis set used in the calculation.

While ab initio and DFT methods are excellent for studying static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of this compound in a more realistic environment, such as in solution. MD simulations track the movements of atoms over time, providing insights into the flexibility of the peptide and the transitions between different conformational states.

MD simulations of peptides reveal that their potential energy landscapes can be rugged, with numerous local minima corresponding to different conformations. researchgate.net The dynamic interconversion between these states is crucial for the molecule's function. For this compound, MD simulations can map out the accessible conformations and the energy barriers between them, revealing the pathways of conformational change. These simulations often utilize force fields like AMBER or CHARMM, which have been parameterized to reproduce experimental and quantum mechanical data for biomolecules. nih.gov

Given the vast conformational space of a flexible molecule like this compound, systematically exploring all possibilities is computationally prohibitive. Genetic algorithms (GAs) offer a powerful and efficient method for searching this complex potential energy surface to identify low-energy conformers. acs.orgresearchgate.netmedchemexpress.commdpi.com

GAs are inspired by the principles of biological evolution. researchgate.netmdpi.com A "population" of candidate conformations is generated, and their "fitness" is evaluated based on their energy, typically calculated using a molecular mechanics force field. researchgate.net Through operations analogous to crossover and mutation, new generations of conformers are produced, gradually evolving towards lower energy structures. mdpi.com This approach has been successfully applied to the conformational analysis of various peptides, ensuring a more comprehensive exploration of the potential energy landscape than is possible with systematic searches alone. acs.orgresearchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure of this compound, which is essential for understanding its reactivity. Methods like DFT can be used to calculate various molecular properties that govern reactivity, such as ionization potential, electron affinity, and the distribution of electron density. nih.gov

The tyrosine residues are of particular interest due to their potential to undergo oxidation to form tyrosyl radicals. researchgate.netresearchgate.net Computational studies on model tyrosyl radicals have shown that their electronic structure and reactivity are sensitive to the local environment, including hydrogen bonding to the phenolic oxygen. researchgate.net In the context of this compound, quantum chemical calculations can predict the relative ease of forming a radical at either of the two tyrosine residues and how the peptide environment influences their stability and subsequent reactions, for instance, with reactive oxygen or nitrogen species. researchgate.netnih.gov

Table 2: Calculated Electronic Properties of a Model Tyrosine Residue

PropertyCalculated Value
Ionization Potential~8.5 eV
Electron Affinity~0.5 eV
HOMO-LUMO Gap~5.0 eV

Note: These are representative values for a model tyrosine system and can vary for this compound depending on its conformation and environment.

Solvent Effects and Hydration Shell Modeling on Peptide Conformation

The conformation and dynamics of this compound are significantly influenced by its surrounding solvent environment, particularly water. Computational models that explicitly include solvent molecules or use a continuum representation of the solvent are crucial for accurately predicting the behavior of the peptide in a biological context. arxiv.orgacs.org

Hydration shell modeling, often performed using MD simulations, investigates the structure and dynamics of water molecules in the immediate vicinity of the peptide. nih.govnih.gov These studies have shown that the hydration shell is not uniform and its properties are influenced by the local chemical nature of the peptide surface. nih.gov For this compound, the polar groups of the peptide backbone and the tyrosine side chains will organize the surrounding water molecules through hydrogen bonding, forming a structured hydration layer. nih.gov This hydration shell, in turn, stabilizes certain peptide conformations and mediates intermolecular interactions. The inclusion of hydration effects in conformational calculations can alter the relative energies of different conformers and modify the potential energy landscape. acs.org

Theoretical Prediction and Analysis of Intramolecular and Intermolecular Interactions

The three-dimensional structure of this compound is dictated by a fine balance of intramolecular and intermolecular interactions. Theoretical methods are essential for dissecting and quantifying these forces.

Intramolecular Interactions: As established through DFT calculations, intramolecular hydrogen bonds are a dominant force in determining the preferred conformations of this compound in the gas phase. science.govarxiv.orgnih.gov These can include:

Backbone-backbone hydrogen bonds: Formation of β-turns or γ-turns.

Side chain-backbone hydrogen bonds: The hydroxyl groups of the tyrosine residues can form hydrogen bonds with the peptide backbone.

Side chain-side chain interactions: The two tyrosine rings can interact via π-stacking or other non-covalent interactions, although this is less common in short, linear peptides.

Intermolecular Interactions: In a condensed phase or when interacting with other molecules, this compound can form a variety of intermolecular interactions. The tyrosine residues are particularly versatile in this regard, capable of participating in:

Hydrogen bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor.

π-π stacking: The aromatic rings can stack with other aromatic systems.

Cation-π interactions: The electron-rich aromatic ring can interact favorably with cations.

Computational models can predict the geometries and energies of these interactions, providing insight into how this compound might bind to biological targets or self-assemble. The inherent flexibility and the presence of multiple interaction sites make the study of its intermolecular interactions a complex but crucial area of research. nd.edu

Prediction and Validation of Theoretical Spectroscopic Data

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the detailed structural elucidation of peptides like this compound. Theoretical models are employed to predict spectroscopic data, which are then compared with experimental measurements for validation. This correlative approach is indispensable for assigning complex spectra to specific molecular conformations and understanding the intrinsic properties of the peptide. researchgate.net

Molecular structures can be determined by comparing experimental spectra with the results of quantum chemistry calculations. researchgate.net Density Functional Theory (DFT) has become a popular and effective method for this purpose, offering a good balance between computational cost and accuracy in predicting molecular geometries and vibrational spectra. walshmedicalmedia.com For instance, methods like DFT-B3LYP with basis sets such as 6-311++G** are commonly used to compute optimized structural parameters and fundamental vibrational frequencies. walshmedicalmedia.com

A significant body of research exists for the tripeptide Tyrosyl-glycyl-glycine (YGG), which serves as a close structural analog to this compound. Studies on YGG have successfully utilized a combination of UV-UV and IR-UV double resonance spectroscopy with DFT calculations to investigate its conformational landscape in the gas phase. nih.govwustl.edu In these experiments, researchers could identify and characterize three distinct stable conformers of YGG. nih.gov The validation of theoretical calculations against experimental data was crucial; the molecular structures are determined by directly comparing the experimental spectra with the outcomes of these quantum chemistry computations. researchgate.net The effect of hydrogen bonding in stabilizing folded structures in YGG was a key finding from this combined approach. nih.govacs.org

Infrared (IR) Spectroscopy

For peptides, IR spectroscopy is particularly sensitive to the vibrations of the peptide backbone (Amide bands) and the functional groups of the side chains. Theoretical calculations can predict the vibrational frequencies associated with different conformers. The comparison between the calculated and experimental IR spectra allows for the definitive assignment of observed bands to specific vibrational modes of a particular conformer.

In studies on tyrosine-containing peptides, DFT calculations have been instrumental in assigning experimental IR bands. walshmedicalmedia.com For the related peptide Tyrosyl-glycyl-glycine, experimental IR-UV spectra revealed characteristic frequencies for different conformers, which were then assigned based on theoretical predictions.

Table 1: Representative Comparison of Theoretical and Experimental Vibrational Frequencies for Tyrosine-Containing Peptides (Note: Data is illustrative of the methodology, based on findings for analogous peptides like Tyrosyl-glycyl-glycine and L-tyrosine.)

Vibrational ModeTypical Experimental Range (cm⁻¹)Computational MethodReference
Phenolic O-H Stretch3600 - 3670DFT (B3LYP) researchgate.net
Amide N-H Stretch3300 - 3400DFT (B3LYP) walshmedicalmedia.com
C=O Stretch (Acid)~1750DFT (B3LYP) walshmedicalmedia.com
Amide I (C=O Stretch)1640 - 1690DFT (B3LYP) walshmedicalmedia.com

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound is dominated by the π → π* electronic transitions of its two tyrosine side-chains. nih.gov The tyrosine chromophore typically exhibits two main absorption bands. nih.gov Ionization of the phenolic hydroxyl group leads to a significant red shift in these absorption peaks. d-nb.info For example, the peak around 275-277 nm can shift to approximately 294-295 nm upon deprotonation. nih.govd-nb.info Time-dependent DFT (TD-DFT) is a common computational method used to predict these electronic transitions and the resulting UV-Vis spectra.

Table 2: Typical Experimental UV Absorption Maxima for the Tyrosine Chromophore

Conditionλ_max 1 (nm)λ_max 2 (nm)Reference
Neutral pH~275~222 nih.gov
Alkaline pH (ionized)~295~242 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Experimental ¹³C NMR Chemical Shifts for the Related Dipeptide Glycyl-L-tyrosine (Note: This data serves as an example of experimental values used for validating theoretical predictions.)

Carbon AtomChemical Shift (ppm)Reference
Carbonyl (Gly)172.5 chemicalbook.com
Alpha-Carbon (Gly)43.5 chemicalbook.com
Carbonyl (Tyr)175.0 chemicalbook.com
Alpha-Carbon (Tyr)55.0 chemicalbook.com
Beta-Carbon (Tyr)37.0 chemicalbook.com
Aromatic C-H130.5, 115.5 chemicalbook.com
Aromatic C-OH156.0 chemicalbook.com
Aromatic C-Cβ128.0 chemicalbook.com

Molecular Interactions and Self Assembly Behavior of L Tyrosylglycyl L Tyrosine

Self-Assembly Mechanisms of Tyrosine-Rich Peptides

The self-assembly of tyrosine-rich peptides, including L-Tyrosylglycyl-L-tyrosine, is a phenomenon governed by a delicate interplay of non-covalent forces. These interactions dictate the formation of hierarchical nanoarchitectures from individual peptide molecules. elsevierpure.com The process is largely driven by π-π stacking, charge transfer, and hydrogen bonding. researchgate.net Tyrosine's phenolic functional group is a key player, contributing to both π-π interactions for conformational control and efficient charge transport. elsevierpure.com

Aromatic interactions, specifically π-π stacking, are a dominant force in the self-assembly of peptides containing tyrosine. elsevierpure.comnih.gov The flat, electron-rich aromatic rings of the tyrosine side chains can stack on top of each other in a parallel or T-shaped arrangement, contributing significantly to the stability of the resulting supramolecular structures. nih.govnih.gov These interactions are analogous to those observed in other aromatic peptide systems, such as those containing phenylalanine, where they are known to be the core recognition motif for the formation of highly stable nanostructures. nih.gov

In the context of this compound, the two terminal tyrosine residues provide ample opportunity for such stacking interactions. Molecular dynamics simulations of tyrosine-containing peptides have shown that π-π stacking interactions are crucial for their aggregation and phase transitions. rsc.orgrsc.org The strength of these interactions can be influenced by the local environment and the specific arrangement of the aromatic rings. nih.gov Studies on self-assembled tyrosine fibrils have indicated that a higher order of packing and closer stacking of aromatic residues contribute to the rigidity of the resulting structures. d-nb.info The unique photophysical properties of self-assembled tyrosine structures, which can be tuned through co-assembly with other molecules, further highlight the importance of these aromatic interactions. rsc.org

Complementing the aromatic interactions, hydrogen bonding networks play a critical and directive role in the self-assembly of this compound. The peptide backbone, with its amide groups, provides a scaffold for the formation of intermolecular hydrogen bonds, which are fundamental to the formation of β-sheet-like structures commonly observed in self-assembling peptides. nih.gov

The phenolic hydroxyl group of tyrosine is a key contributor to the hydrogen-bonding network. d-nb.info This group can act as both a hydrogen bond donor and acceptor, facilitating the formation of extensive networks that stabilize the assembled structures. researchgate.netnih.gov In fact, research on tyrosine-containing peptides suggests that the effect of dispersive forces seen in peptides like those with phenylalanine is replaced by the stabilizing effect of hydrogen bonding in tyrosine-containing counterparts. st-andrews.ac.uk The presence of these additional hydrogen bonds, facilitated by the hydroxyl group, is believed to contribute to the higher rigidity of tyrosine fibrils compared to those formed from phenylalanine. d-nb.info The interplay between hydrogen bonding and π-π stacking is crucial; hydrogen bonding helps to properly orient the peptide molecules, thereby enabling optimal π-π stacking of the aromatic side chains. nih.gov

Interaction with Solvent Systems

The solvent environment plays a pivotal role in modulating the conformational landscape and self-assembly behavior of this compound. The solubility and stability of the peptide are highly dependent on the nature of the solvent.

This compound, like other peptides, can adopt different conformations depending on the solvent. In aqueous solutions at neutral pH, L-tyrosine and its peptides have limited solubility. sigmaaldrich.comevonik.com The solubility can be increased by moving away from the isoelectric point to more acidic or alkaline conditions. evonik.com The use of organic co-solvents such as methanol, ethanol, n-propanol, and dimethyl sulfoxide (B87167) (DMSO) can also influence solubility and stability. researchgate.netcaymanchem.com

Spectroscopic studies on tyrosine and small tyrosine-containing peptides in the gas phase have revealed the existence of multiple stable conformers. st-andrews.ac.ukresearchgate.net The introduction of solvent molecules, even a controlled number of water molecules, can significantly influence these conformational preferences. researchgate.net The solvation process can alter key molecular properties, including ionization energy, electron affinity, and dipole moment, which in turn affects the peptide's behavior. nih.gov For instance, in polar protic solvents, L-tyrosine is preferentially solvated by water molecules, while in aprotic solvents like DMSO, the solvation preference is less pronounced. researchgate.net

In aqueous environments, this compound has the potential to form hetero-associates and mixed clusters with other molecules present in the solution. The aromatic and polar nature of the tyrosine residues makes them effective in mediating molecular recognition. sigmaaldrich.com These interactions can lead to the formation of complex assemblies.

Interactions with Model Biomolecules (In Vitro)

The interactions of this compound with model biomolecules provide insights into its potential biological activities and applications. The tyrosine residues are particularly important for mediating these interactions.

In vitro studies have shown that tyrosine and its derivatives can interact with various biomolecules. For instance, di-halogenated derivatives of L-tyrosine have been shown to possess anti-arboviral activities, with molecular docking studies suggesting favorable binding to viral and cellular proteins. nih.gov Furthermore, N-palmitoyl-tyrosine phosphoric acid has been synthesized and studied as an inhibitor of lipid phosphatidate receptors. researchgate.net

The interaction of tyrosine with lipids is also a significant area of research. Tyrosine residues are frequently found in the membrane-binding regions of proteins, and their placement can minimize the free energy of the protein in a membrane environment. nih.gov Under conditions of oxidative stress, tyrosine can react with lipid peroxyl radicals to form adducts, which could lead to protein-lipid-protein cross-linking. nih.gov Studies have also indicated that the administration of L-tyrosine can stimulate lipid and protein oxidation in certain in vivo models. nih.gov

The following table summarizes some of the key interactions and properties of this compound and its constituent amino acids:

PropertyDescriptionReferences
Self-Assembly Drivers Primarily driven by π-π stacking of aromatic tyrosine residues and hydrogen bonding networks involving the peptide backbone and tyrosine's phenolic hydroxyl group. elsevierpure.comresearchgate.netnih.govd-nb.info
Role of π-π Stacking Crucial for the formation and stability of supramolecular architectures, influencing the rigidity and photophysical properties of the assembled structures. nih.govrsc.orgrsc.orgd-nb.inforsc.org
Hydrogen Bonding Directs the assembly process, with the phenolic hydroxyl group of tyrosine playing a key role in forming extensive stabilizing networks. nih.govd-nb.inforesearchgate.netnih.govst-andrews.ac.uk
Solvent Effects Solubility and conformation are highly dependent on the solvent system, with increased solubility at extreme pH and in the presence of certain organic co-solvents. sigmaaldrich.comevonik.comresearchgate.netcaymanchem.com
Conformational Transitions The peptide can adopt multiple stable conformations, which are influenced by the solvent environment. st-andrews.ac.ukresearchgate.netnih.gov
Interaction with Biomolecules Tyrosine residues mediate interactions with proteins and lipids. Derivatives have shown potential as enzyme inhibitors and antiviral agents. nih.govresearchgate.netnih.govnih.gov

Peptide-Enzyme Binding and Allosteric Modulation Studies

Currently, there is a notable lack of specific research data on the direct binding of the tripeptide this compound to enzymes and its potential for allosteric modulation. Scientific literature available through extensive searches does not provide specific studies that have investigated the affinity, binding constants, or modulatory effects of this particular peptide on any specific enzyme.

However, it is pertinent to consider the role of its constituent amino acid, L-tyrosine, in enzyme kinetics and regulation. L-tyrosine serves as a substrate for several key enzymes. For instance, tyrosinase hydroxylates L-tyrosine to L-DOPA, a crucial step in the biosynthesis of catecholamines. nih.gov The activity of tyrosinase itself can be influenced by the concentration of L-tyrosine, which can act as a regulator of its own metabolic pathway. nih.govplos.org

Furthermore, L-tyrosine is a precursor to neurotransmitters and hormones, and its conversion is tightly regulated by enzymes like tyrosine hydroxylase, which is the rate-limiting enzyme in catecholamine synthesis. nih.govwikipedia.org The regulation of such enzymes often involves complex allosteric mechanisms, although direct allosteric modulation by the tripeptide this compound has not been documented.

It is also important to distinguish the peptide from the general class of receptor tyrosine kinases (RTKs), which are themselves enzymes that play a crucial role in cellular signaling. mblintl.comnih.govnih.gov While these receptors are activated by the binding of ligands that can be peptides, there is no evidence to suggest that this compound acts as such a ligand or allosteric modulator for RTKs.

Future research could explore whether this compound can act as a competitive or non-competitive inhibitor for enzymes that utilize L-tyrosine as a substrate, or if its structure allows for binding to allosteric sites on these or other enzymes, thereby modulating their activity.

Interaction with Protein Aggregates (e.g., Amyloid Fibril Inhibition)

There is no direct scientific literature available that specifically investigates the interaction of this compound with protein aggregates such as amyloid fibrils. Consequently, its potential to inhibit or promote amyloid fibril formation remains uncharacterized.

In contrast, the amino acid L-tyrosine has been studied for its effects on amyloidogenesis. Research has shown that L-tyrosine can inhibit the formation of amyloid fibers of human lysozyme (B549824) under physiological conditions. nih.gov This inhibitory effect is observed at a 1:1 molar ratio and is thought to occur through the stabilization of the native protein structure, which prevents the conformational changes necessary for fibril formation. nih.gov The presence of L-tyrosine was found to reduce the amount of β-sheet content, a hallmark of amyloid fibrils. nih.gov

The proposed mechanism for this inhibition involves the interaction of L-tyrosine with key structural amino acids of the protein, thereby preventing the destabilization that leads to aggregation. nih.gov It is hypothesized that aromatic amino acids, like tyrosine, can disrupt the process of amyloid fibrillogenesis. nih.gov

While these findings for L-tyrosine are significant, it is crucial to emphasize that they cannot be directly extrapolated to the tripeptide this compound. The covalent linkage of two tyrosine residues with a glycine (B1666218) spacer creates a distinct molecule with different structural and chemical properties. The larger size and different charge distribution of the tripeptide would significantly alter its interaction with protein monomers and aggregates. Therefore, dedicated studies are required to determine if this compound possesses any amyloid-inhibiting properties.

Receptor-Ligand Binding Affinity and Specificity (In Vitro Models)

Specific data regarding the receptor-ligand binding affinity and specificity of this compound from in vitro models is not available in the current scientific literature. There are no published studies that have characterized the binding of this tripeptide to any specific cellular or molecular receptor.

For context, the amino acid L-tyrosine is a precursor for the synthesis of important signaling molecules like catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones, which do interact with specific receptors. wikipedia.org For example, dopamine (B1211576), derived from L-tyrosine, binds to dopamine receptors, and this interaction is fundamental to various neurological processes. nih.gov

Furthermore, the field of pharmacology has developed numerous in vitro assays to study receptor-ligand interactions, including those for receptor tyrosine kinases (RTKs). discoverx.com These assays can determine the affinity and specificity of ligands, including peptides, for their receptors. thermofisher.com However, there is no indication from available data that this compound has been evaluated in such assay systems.

The potential for this compound to act as a ligand would depend on its three-dimensional structure and its ability to fit into the binding pocket of a receptor with sufficient affinity to elicit a biological response. Without experimental data, any discussion of its receptor binding properties would be purely speculative. Future research utilizing techniques such as radioligand binding assays, surface plasmon resonance, or fluorescence polarization could elucidate whether this tripeptide has any specific receptor targets.

Table of Compounds Mentioned

Analytical Method Development for L Tyrosylglycyl L Tyrosine

Chromatographic Separation Techniques

Chromatography is a cornerstone of peptide analysis, offering high-resolution separation of complex mixtures. creative-peptides.com High-performance liquid chromatography (HPLC) is particularly well-suited for non-polar small molecule peptides like L-Tyrosylglycyl-L-tyrosine. creative-peptides.com

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, including tripeptides. creative-peptides.comalmacgroup.com The separation is based on the hydrophobic interactions between the peptide and the stationary phase.

Method Parameters:

Column: A C18 column is a typical choice for the separation of peptides.

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (A) and an organic solvent (B), such as acetonitrile. nih.gov The gradient allows for the effective separation of compounds with varying polarities. The aqueous phase is often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govhelixchrom.com

Detection: Due to the presence of two tyrosine residues, UV detection at or near the absorbance maximum of tyrosine (around 274-280 nm) is a primary method. nih.govthermofisher.com Fluorescence detection can also be used for enhanced sensitivity, exciting at the absorbance wavelength and measuring the emission at a higher wavelength. nih.gov

Flow Rate: A typical flow rate for analytical HPLC is around 1.0 mL/min. eaglebio.com

Example HPLC Method Parameters for a Related Compound (Tyrosine):

ParameterValue
Column C18
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (100% A), 7 min (50% A), 7.1-15 min (100% A)
Detection UV at 274 nm

This table presents a hypothetical HPLC gradient for a related compound, tyrosine, based on common practices in the field. nih.gov

Gas Chromatography (GC) Applications for Related Compounds

Direct analysis of peptides by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. cuni.cz However, GC can be employed for the analysis of the constituent amino acids after hydrolysis of the peptide. This involves a derivatization step to increase the volatility of the amino acids. While not a direct method for this compound, it can provide information about its amino acid composition. cuni.cz

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and often more rapid approach for quantification, although they may lack the specificity of chromatographic techniques.

The presence of two tyrosine residues in this compound allows for direct UV spectrophotometric quantification. Tyrosine has a characteristic UV absorbance maximum at approximately 274-275 nm. nih.govthermofisher.com By measuring the absorbance of a solution at this wavelength, the concentration can be determined using the Beer-Lambert law. Second derivative spectroscopy can be used to resolve overlapping spectral features and enhance the specificity of the measurement. thermofisher.com

Colorimetric methods can also be employed. For instance, a method involving the reaction of tyrosine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium produces a colored product that can be measured spectrophotometrically. researchgate.net Another approach involves the reaction of tyrosine and tryptophan with hydroxylamine (B1172632) and ceric cations to produce a colored complex. nih.gov

Key Absorbance Maxima for Tyrosine:

MethodWavelength (nm)
Direct UV Absorbance~275
Second Derivative Minima275, 282
NBD-Cl Derivatization388

This table highlights key wavelengths used in the spectrophotometric analysis of tyrosine and its derivatives. thermofisher.comresearchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful tool for both the identification and quantification of peptides. creative-peptides.com When coupled with a separation technique like HPLC (LC-MS), it provides a high degree of specificity and sensitivity. almacgroup.comchromatographyonline.com

For this compound, electrospray ionization (ESI) is a common ionization technique. The mass spectrometer can be operated in full-scan mode to determine the molecular weight of the peptide or in tandem MS (MS/MS) mode for structural elucidation. In MS/MS, the parent ion corresponding to the peptide is fragmented, and the resulting fragment ions provide sequence information. For instance, in the positive ion mode, the protonated molecule [M+H]+ of tyrosine produces characteristic fragment ions. researchgate.net

Stable isotope-labeled internal standards, such as L-Tyrosine-¹³C₉,¹⁵N, can be used in LC-MS/MS for accurate quantification. caymanchem.com This method is highly precise and is considered a gold standard for quantitative analysis. nih.gov

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is another high-resolution separation technique suitable for peptide analysis. creative-peptides.comslideshare.net Separation in CE is based on the differential migration of charged molecules in an electric field. nih.gov For peptides like this compound, the charge will depend on the pH of the buffer solution.

Method development in CE involves optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. nih.govmdpi.com The addition of modifiers like cyclodextrins to the BGE can be used to improve the separation of closely related peptides or isomers. nih.govnih.gov Detection is typically performed using UV absorbance. nih.gov

Typical CE Parameters for Tripeptide Analysis:

ParameterExample Condition
Background Electrolyte 50 mM Sodium Phosphate Buffer
pH 3.0
Applied Voltage 25 kV
Detection UV Absorbance

This table provides an example of typical conditions used for the analysis of tripeptides by capillary electrophoresis. nih.govmdpi.com

Applications in Biomimetic Materials and Peptide Scaffolds

Role as a Scaffold for Bioactive Conjugates

The tripeptide L-Tyrosylglycyl-L-tyrosine possesses unique structural features that make it an excellent candidate for use as a scaffold in the development of bioactive conjugates. The presence of two tyrosine residues provides reactive phenolic side chains that can be readily modified for the attachment of a wide range of bioactive molecules. This allows for the creation of novel biomaterials with tailored biological activities and functionalities. The central glycine (B1666218) residue offers flexibility to the peptide backbone, potentially influencing the orientation and accessibility of the conjugated molecules.

The concept of using tyrosine-rich peptides as platforms for creating functional materials is an active area of research. nih.gov The phenolic group of tyrosine is particularly versatile, enabling chemical modifications for the covalent attachment of drugs, imaging agents, or targeting moieties. This conjugation can enhance the solubility, stability, and bioavailability of the attached molecule, or it can be used to create multifunctional materials that combine the properties of the peptide scaffold with those of the conjugated substance.

Research into tyrosine-containing peptides has demonstrated their potential as redox-active scaffolds, capable of participating in electron transfer processes. nih.gov This property can be harnessed in the design of enzyme-mimetic catalysts or biosensors. By conjugating specific enzymes or antibodies to an this compound scaffold, it may be possible to create highly sensitive and selective diagnostic tools.

Furthermore, the self-assembly properties of tyrosine-rich peptides can be exploited to form well-defined nanostructures, such as nanofibers or hydrogels. nih.gov The conjugation of bioactive molecules to an this compound scaffold prior to or during the self-assembly process allows for the precise positioning of these molecules within the resulting nanostructure. This can lead to materials with enhanced biological activity due to the high density and ordered presentation of the conjugated molecules. For instance, the attachment of growth factors to such a scaffold could result in a biomaterial that actively promotes tissue regeneration.

While specific studies on this compound as a scaffold for bioactive conjugates are not extensively detailed in the provided search results, the principles derived from research on tyrosine-rich peptides strongly support its potential in this application. The fundamental chemistry of the tyrosine side chain allows for a variety of conjugation strategies, making peptides like this compound valuable building blocks for the next generation of biomimetic materials and therapeutic agents.

Future Directions and Emerging Research Areas

Innovations in Green Chemistry for Peptide Synthesis

Traditional peptide synthesis methods, such as Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), are often associated with significant environmental and economic drawbacks due to the large volumes of hazardous solvents and reagents required. digitellinc.comgcande.org For every kilogram of a peptide drug produced via SPPS, it is estimated that at least 10 metric tons of solvent and materials are consumed. gcande.org This has spurred a move towards "green chemistry" principles in peptide synthesis.

Key innovations in this area include:

Greener Solvents and Reagents: Researchers are exploring the use of more environmentally friendly solvents, such as water and ethanol, to replace hazardous options like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). advancedchemtech.com

Continuous Flow Synthesis: Shifting from batch processing to continuous flow systems can minimize the use of excess reagents and solvents, leading to less waste and potentially higher yields. advancedchemtech.comrsc.org

Alternative Synthesis Technologies: Microwave and ultrasound-assisted synthesis are being investigated to shorten reaction times and improve efficiency. advancedchemtech.com Chemo-enzymatic peptide synthesis (CEPS) also presents a promising sustainable alternative. rsc.orgrsc.org

Convergent Synthesis: Instead of a linear, one-at-a-time amino acid addition, convergent synthesis involves creating shorter peptide fragments that are then combined. advancedchemtech.com

These advancements aim to make peptide production more sustainable, a crucial step as the demand for therapeutic peptides grows. rsc.orgrsc.org

Multiscale Computational Approaches for Complex Peptide Systems

Understanding the behavior of peptides, from their individual conformations to their interactions within larger biological systems, requires sophisticated computational tools. Multiscale modeling has emerged as a powerful approach to bridge the gap between different levels of biological complexity. nih.gov

This methodology integrates various computational techniques to simulate peptide systems across different temporal and spatial scales. nih.gov For instance, a multiscale framework might combine a detailed, residue-based model to capture the structural nuances of a peptide with a lower-resolution, rigid-body representation to simulate its assembly into a larger complex. nih.gov

Approaches used in these multiscale models include:

Molecular Dynamics (MD) simulations cambridge.org

Monte Carlo methods nih.gov

Coarse-grained simulations nih.gov

Kinetic Monte Carlo nih.gov

These computational methods are crucial for predicting how peptides like L-Tyrosylglycyl-L-tyrosine will behave in solution and interact with other molecules, providing insights that are often difficult to obtain through experimental means alone. youtube.com

Development of Novel Spectroscopic Probes for Real-Time Monitoring

The ability to observe peptide activity in real-time within biological systems is essential for understanding their function and for diagnostic applications. nih.govnih.gov This has led to the development of innovative spectroscopic probes.

Fluorescence-based techniques are particularly prominent. beilstein-journals.org These include:

FRET-Based Probes: Förster Resonance Energy Transfer (FRET) probes utilize the distance-dependent energy transfer between a donor and an acceptor fluorophore to monitor peptide cleavage or conformational changes. beilstein-journals.org

Ratiometric Probes: These probes exhibit a shift in their fluorescence spectrum upon interaction with a target, allowing for more accurate measurements by minimizing errors from environmental fluctuations. beilstein-journals.orgfrontiersin.org

Environmentally Sensitive Fluorophores: These molecules change their fluorescence properties based on the polarity of their surroundings, providing information about peptide binding events. beilstein-journals.org

Researchers are also pushing into the near-infrared (NIR) imaging window, where biological tissues are more transparent, enabling deeper in vivo imaging. rsc.org Nanopore-based probes also offer a rapid, label-free method for monitoring peptide cleavage. nih.gov

Exploration of New Biomolecular Interaction Mechanisms

The function of peptides is intrinsically linked to their interactions with other biomolecules, particularly proteins. nih.gov Understanding these interactions is key to designing new drugs and biomaterials. mdpi.com The forces governing these interactions are often weak and non-covalent, including:

Hydrogen bonding mdpi.com

Electrostatic attractions mdpi.com

Van der Waals forces mdpi.com

These interactions drive the formation of secondary structures like α-helices and β-sheets, which are fundamental to biological recognition and self-assembly processes. mdpi.com

Researchers are exploring these mechanisms through both experimental techniques and computational modeling. mdpi.comyoutube.com For example, studies have investigated the preferential binding of certain amino acid residues to specific surfaces, such as the affinity of sulfur-containing peptides for gold nanoparticles and carboxylate groups for oxide surfaces. acs.org This knowledge is being used to design peptides with specific binding properties for applications in biotechnology and tissue engineering. acs.org

Design of Next-Generation Tyrosine-Based Biomaterials with Tunable Properties

The amino acid L-tyrosine is a valuable building block for creating novel biomaterials due to its unique properties, including biocompatibility, degradability, and functional characteristics. nih.gov Polymers derived from tyrosine are being developed for a wide range of biomedical applications. acs.org

These materials can be synthesized through various polymerization techniques, resulting in a diverse array of polymers with distinct properties:

Polyarylates nih.gov

Polyurethanes nih.gov

Polycarbonates nih.gov

Polyiminocarbonates acs.org

Polyphosphates acs.org

The properties of these biomaterials can be fine-tuned by modifying their chemical structure. ntnu.no For example, self-healing polyurethanes have been created using bio-based vanillin (B372448) and tyrosine. researchgate.net Tyrosine-derived polymers have shown great promise in areas such as:

Drug Delivery: Fabricated into nanocarriers like nanoparticles and hydrogels for the controlled release of drugs. acs.org

Tissue Engineering: Used to create scaffolds and conduits for bone, neural, and muscle tissue regeneration. acs.orgntnu.no

Biosensing: The conductive properties of some tyrosine-based polymers are being harnessed to develop biosensors. acs.org

The ability to create hydrogels with precisely controlled chemistry and cell-interactive properties makes these materials highly suitable for applications like cell encapsulation. bohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.